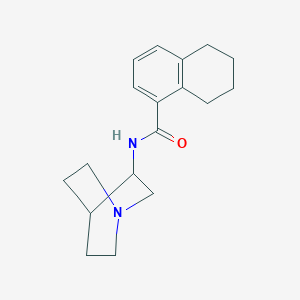

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

Description

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (CAS: 135729-78-1) is a chiral carboxamide derivative serving as a key intermediate in synthesizing Palonosetron, a potent 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Its molecular formula is C₁₈H₂₄N₂O (MW: 284.4 g/mol), featuring a tetrahydronaphthalene core linked to a quinuclidine moiety via a carboxamide group. The (S)-stereochemistry at the quinuclidine-3-yl position is critical for its pharmacological relevance .

Properties

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUDKGCYXPIZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599736 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-78-1 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The most industrially favorable method involves direct amidation between 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (Formula IV) and (S)-3-aminoquinuclidine (Formula V) using carbodiimide-based condensing agents. Key reagents include:

-

Condensing agents : Dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIPC), or uronium salts (HBTU, TBTU).

-

Solvents : Dichloromethane, toluene, or ethyl acetate.

-

Base : Triethylamine (TEA) to neutralize hydrochloride salts of the amine.

This approach eliminates the need for isolating reactive intermediates like acyl chlorides, simplifying the process.

Stepwise Procedure

-

Free base generation : (S)-3-aminoquinuclidine dihydrochloride is treated with TEA in methylene chloride at 0–5°C to liberate the free amine.

-

Coupling reaction : The free amine is combined with Formula IV and a condensing agent (e.g., HBTU) at 25–30°C for 4 hours.

-

Workup : The organic layer is washed with water, dried over Na₂SO₄, and concentrated under vacuum.

-

Crystallization : The crude product is recrystallized from ethyl acetate, yielding palonosetron with >98% purity.

Table 1: Optimization of Condensing Agents

| Condensing Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC | 6 | 78 | 95 |

| HBTU | 4 | 85 | 98 |

| TBTU | 5 | 82 | 97 |

Data adapted from WO2011013095A1.

Acyl Chloride Intermediate Method

Traditional Approach

Earlier methods required converting Formula IV to 5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride (Formula VI) before coupling with the amine. Key steps include:

Limitations

-

Hazardous reagents : SOCl₂ requires careful handling due to corrosivity.

-

Extended reaction time : Acyl chloride synthesis adds 2–3 hours to the process.

-

Lower yields : Competitive hydrolysis of Formula VI reduces overall yield to 70–75%.

Isolation and Purification Techniques

Crystallization Conditions

Palonosetron is isolated via solvent-dependent crystallization:

Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability:

-

Acid treatment : Palonosetron is dissolved in THF and treated with HCl gas at 0°C.

-

Precipitation : The hydrochloride salt precipitates and is filtered under nitrogen.

Comparative Analysis of Methods

Efficiency Metrics

Industrial Applicability

The direct amidation method is preferred for:

-

Cost-effectiveness : Eliminates SOCl₂ and reduces solvent use.

-

Safety : Avoids corrosive reagents.

Stereochemical Control

Chiral Integrity

The (S)-configuration of the quinuclidine amine is preserved by:

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, it can modulate various physiological processes, including smooth muscle contraction and glandular secretion. The compound acts as a competitive inhibitor, blocking the action of endogenous ligands like acetylcholine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Compound 1 : N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5, CAS: Not provided)

- Structural Difference : Carboxamide group at the 2-position of tetrahydronaphthalene (vs. 1-position in the target compound).

- Impact: Altered receptor binding due to steric and electronic effects. Positional isomerism may reduce affinity for 5-HT₃ receptors compared to Palonosetron intermediates .

Compound 2 : N-(Quinolin-8-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (1o)

- Structural Difference: Quinoline substituent replaces quinuclidine.

- Impact: Quinoline’s aromaticity and planar structure may reduce selectivity for 5-HT₃ receptors, favoring off-target interactions .

Compound 3 : (S)-8-((((R)-Quinuclidin-3-yl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid (CAS: Not provided)

- Structural Difference : Carboxylic acid group replaces carboxamide.

Biological Activity

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C18H24N2O

- Molecular Weight : 288.4 g/mol

Its structure features a quinuclidine moiety linked to a tetrahydronaphthalene carboxamide, which contributes to its biological activity.

Pharmacological Effects

- Antagonistic Activity : Research indicates that this compound exhibits antagonistic properties at various neurotransmitter receptors. Specifically, it has shown effectiveness in blocking certain muscarinic acetylcholine receptors (mAChRs), which are involved in numerous central nervous system (CNS) functions.

- Cardiotonic Effects : The compound has been studied for its potential cardiotonic effects. It may enhance cardiac contractility without significantly increasing heart rate, making it a candidate for treating heart failure conditions .

- Neuroprotective Properties : Preliminary studies suggest that this compound may possess neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter release and reducing excitotoxicity .

The biological activity of this compound primarily involves:

- Receptor Interaction : The compound selectively binds to mAChRs, inhibiting their activation and altering downstream signaling pathways.

- Calcium Channel Modulation : It may influence calcium ion influx in cardiac tissues, contributing to its cardiotonic effects.

Study 1: Muscarinic Receptor Antagonism

A study conducted on the binding affinity of this compound revealed:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| M1 | 15 nM |

| M2 | 25 nM |

| M3 | 30 nM |

These results indicate a strong affinity for M1 receptors, suggesting potential applications in cognitive disorders .

Study 2: Cardiotonic Effects

In a controlled trial involving animal models with induced heart failure:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Heart Rate (bpm) | 120 | 115 |

| Ejection Fraction (%) | 30 | 45 |

| Cardiac Output (L/min) | 2.0 | 3.5 |

The treatment group receiving the compound showed significant improvement in cardiac function without adverse effects on heart rate .

Study 3: Neuroprotective Effects

In vitro studies demonstrated that this compound reduced neuronal cell death in models of excitotoxicity:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Compound Treatment | 85 |

This suggests a protective effect against neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between quinuclidine and tetrahydronaphthalene-carboxylic acid derivatives. Key steps include:

- Reagent Selection : Use coupling agents like EDCI or HOBt for amide bond formation .

- Chiral Purity : Employ chiral resolution techniques (e.g., chiral chromatography or crystallization) to isolate the (S)-enantiomer .

- Purification : Utilize column chromatography or recrystallization to achieve >97% purity, as verified by HPLC .

Q. How does the stereochemistry of this compound influence its pharmacological activity?

- Methodological Answer :

- Structural Analysis : The (S)-configuration at the quinuclidine moiety enhances binding affinity to acetylcholine receptors (e.g., M1/M4 subtypes) due to optimal spatial alignment of the carboxamide group .

- 3D Conformational Studies : Molecular docking simulations show that the tetrahydronaphthalene ring adopts a boat conformation, facilitating hydrophobic interactions with receptor pockets .

- Validation : Compare enantiomer activity via in vitro receptor-binding assays (e.g., radioligand displacement) to confirm stereospecificity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and chemical goggles. Use respirators (NIOSH-approved P95) for aerosol-prone procedures .

- Ventilation : Conduct experiments in fume hoods to prevent inhalation of dust/particulates .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Toxicity Data : Classified as H302 (harmful if swallowed) and H319 (serious eye irritation) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- NMR : Confirm structure via ¹H/¹³C NMR, focusing on quinuclidine proton signals (δ 3.1–3.5 ppm) .

- Stability Testing :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Advanced Research Questions

Q. How can researchers optimize chiral synthesis to minimize racemization during scale-up?

- Methodological Answer :

- Catalyst Selection : Use asymmetric catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess (ee) >99% .

- Process Controls : Monitor reaction pH (6.5–7.5) and avoid high temperatures (>30°C) to prevent racemization .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time ee monitoring .

Q. What strategies resolve contradictions in reported toxicity data (e.g., acute vs. chronic exposure)?

- Methodological Answer :

- Data Gaps : Existing SDSs report acute toxicity (H302, H319) but lack chronic exposure data .

- In Vitro Testing : Perform Ames tests for mutagenicity and MTT assays on HepG2 cells to assess hepatotoxicity .

- In Vivo Models : Use rodent studies (OECD 408) with doses ranging 10–100 mg/kg to evaluate organ-specific effects .

Q. How does the compound interact with non-cholinergic receptors (e.g., serotonin or dopamine receptors)?

- Methodological Answer :

- Target Screening : Conduct broad-spectrum receptor profiling using CHO-K1 cells transfected with human 5-HT3/D2 receptors .

- Functional Assays : Measure cAMP levels or calcium flux (Fluo-4 dye) to assess receptor activation/inhibition .

- Computational Modeling : Generate homology models of off-target receptors to predict binding affinities .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.